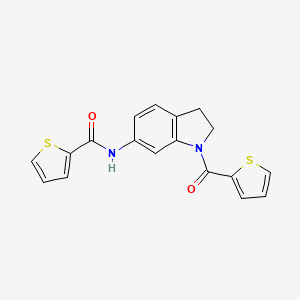

N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBGROULAKBMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives have been extensively studied due to their broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities are attributed to their ability to interact with various biochemical pathways and molecular targets within biological systems .

The biological activity of N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide can be understood through its structural components:

- Indole Moiety : The indole structure is crucial for its interaction with various receptors and enzymes, contributing to its anticancer and anti-inflammatory properties.

- Thiophene Ring : This component enhances the compound's lipophilicity and may facilitate better cell membrane penetration, thereby increasing bioavailability.

- Carboxamide Group : This functional group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide and related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide | Anticancer | 5.0 | Induction of apoptosis |

| NITD609 (related indole derivative) | Antimalarial | 0.01 | Inhibition of PfATP4 |

| Indomethacin (reference compound) | Anti-inflammatory | 0.5 | COX inhibition |

Case Studies and Research Findings

Several studies have evaluated the biological activity of indole derivatives similar to N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide:

- Anticancer Activity : A study demonstrated that compounds with indole structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 5.0 μM against colorectal carcinoma cells, indicating potent anticancer properties .

- Antimicrobial Properties : Research highlighted that indole derivatives possess antimicrobial activity against several pathogens. For example, a derivative was reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Mechanistic Insights : Molecular docking studies have suggested that these compounds could bind effectively to key proteins involved in cancer progression and apoptosis, such as caspases and p53 . The presence of specific functional groups in the structure enhances these interactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide exhibit significant anticancer properties. The indole and thiophene moieties are known to enhance the biological activity of these compounds. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by interfering with various signaling pathways, including those involved in apoptosis and cell cycle regulation .

1.2 Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Studies have demonstrated that indoline derivatives can modulate nitric oxide synthase (NOS) activity, which plays a crucial role in inflammatory responses. By inhibiting NOS, these compounds may reduce inflammation and provide therapeutic benefits in conditions like arthritis .

1.3 Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Indole derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This makes N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide a candidate for further research in treating conditions like Alzheimer's disease .

Materials Science

2.1 Organic Photovoltaics

The unique electronic properties of N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide make it suitable for applications in organic photovoltaics (OPVs). The thiophene units contribute to the compound's ability to conduct electricity, while the indoline structure can facilitate charge transfer processes. Research has shown that incorporating such compounds into OPV systems can enhance their efficiency by improving light absorption and charge mobility .

2.2 Sensor Applications

Due to its electronic properties, this compound can also be utilized in sensor technology. Thiophene-based materials are known for their sensitivity to various analytes, making them ideal for developing chemical sensors that detect environmental pollutants or biological markers .

Case Studies

Q & A

Q. What are the key structural features of N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide, and how do they influence its potential pharmacological activity?

The compound features an indole core substituted with a thiophene-2-carbonyl group at the 1-position and a thiophene-2-carboxamide group at the 6-position. These moieties are critical for interactions with biological targets:

- Indole scaffold : Commonly associated with receptor binding (e.g., serotonin receptors) due to its planar aromatic structure .

- Thiophene rings : Enhance electron-richness, potentially improving binding affinity to enzymes or receptors via π-π interactions .

- Carboxamide group : Facilitates hydrogen bonding with active sites of enzymes (e.g., kinase inhibitors) .

Methodological Insight : Computational docking studies (e.g., AutoDock Vina) and comparative analysis with structurally similar bioactive compounds can predict target interactions .

Q. What synthetic strategies are employed for preparing N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide?

Synthesis typically involves multi-step reactions:

Indole functionalization : Thiophene-2-carbonyl chloride reacts with indoline under anhydrous conditions (e.g., DCM, 0–5°C) to form the 1-(thiophene-2-carbonyl)indoline intermediate .

Amidation : The 6-amino group of the intermediate reacts with thiophene-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) .

Q. Key Conditions :

- Solvent : Acetonitrile or dichloromethane for reflux reactions .

- Catalysts : Acid/base catalysts (e.g., H₂SO₄, NaHCO₃) to optimize coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Core Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak) .

- Infrared Spectroscopy (IR) : Carboxamide C=O stretch at ~1650–1700 cm⁻¹ .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical Factors :

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acyl chloride coupling .

- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., indole NH) .

- Catalyst Screening : Testing bases like DMAP or DIPEA to enhance amidation efficiency .

Q. Data-Driven Approach :

- Use fractional factorial design (e.g., varying solvent, catalyst, temperature) to identify optimal conditions .

- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Strategies :

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., indole vs. thiophene protons) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm dihedral angles between aromatic rings (e.g., indole-thiophene torsion angle ~10–15°) .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra (e.g., Gaussian 09) .

Case Study : For a related compound, X-ray data revealed a dihedral angle of 13.5° between benzene and thiophene rings, resolving discrepancies in NOESY correlations .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

Targeted Assays :

Q. Mechanistic Studies :

- Molecular Dynamics Simulations : Predict binding stability in enzyme active sites (e.g., GROMACS) .

- SAR Analysis : Compare with analogs (e.g., replacing thiophene with furan) to identify critical pharmacophores .

Q. How should researchers address stability challenges during storage and handling?

Guidelines :

- Storage : Desiccated at –20°C under nitrogen to prevent hydrolysis of the carboxamide group .

- Handling : Use glove boxes for moisture-sensitive steps (e.g., acyl chloride reactions) .

- Decomposition Monitoring : Regular HPLC analysis to detect degradation products (e.g., free thiophene carboxylic acid) .

Q. What computational tools are effective for predicting the compound’s ADMET properties?

Tools and Workflows :

- ADMET Prediction : SwissADME or admetSAR for solubility, permeability, and cytochrome P450 interactions .

- Toxicity Screening : ProTox-II to assess hepatotoxicity or mutagenicity risks .

- Bioavailability : Rule-of-Five compliance (molecular weight <500, LogP <5) .

Q. Example Prediction :

| Property | Prediction | Tool |

|---|---|---|

| LogP | 3.2 | SwissADME |

| CYP2D6 Inhibition | Moderate | admetSAR |

| Ames Test | Non-mutagenic | ProTox-II |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.